molecular formula C9H14O5 B11717223 (2R,5S)-5-(3-methoxy-3-oxopropyl)oxolane-2-carboxylic acid

(2R,5S)-5-(3-methoxy-3-oxopropyl)oxolane-2-carboxylic acid

Katalognummer: B11717223
Molekulargewicht: 202.20 g/mol
InChI-Schlüssel: MRZOBYXLLOJEQD-NKWVEPMBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R,5S)-5-(3-methoxy-3-oxopropyl)oxolane-2-carboxylic acid is a chiral compound with a unique structure that includes an oxolane ring and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5S)-5-(3-methoxy-3-oxopropyl)oxolane-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of α,β-unsaturated carbonyl compounds and N-hydroxyl-4-toluenesulfonamide, which react under mild conditions to form the oxolane ring . The reaction conditions often involve moderate temperatures and the presence of catalysts to ensure high yields and regioselectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

(2R,5S)-5-(3-methoxy-3-oxopropyl)oxolane-2-carboxylic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like peroxycarboxylic acids, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides or diols, while reduction can produce alcohols or amines .

Wirkmechanismus

The mechanism by which (2R,5S)-5-(3-methoxy-3-oxopropyl)oxolane-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other oxolane derivatives and carboxylic acids, such as 2,3-dimethoxybenzoic acid and 3-acetoxy-2-methylbenzoic acid .

Uniqueness

What sets (2R,5S)-5-(3-methoxy-3-oxopropyl)oxolane-2-carboxylic acid apart is its specific chiral configuration and the presence of both an oxolane ring and a carboxylic acid group. This unique combination of features makes it particularly valuable in applications requiring precise molecular interactions and specific chemical properties .

Eigenschaften

Molekularformel

C9H14O5

Molekulargewicht

202.20 g/mol

IUPAC-Name

(2R,5S)-5-(3-methoxy-3-oxopropyl)oxolane-2-carboxylic acid

InChI

InChI=1S/C9H14O5/c1-13-8(10)5-3-6-2-4-7(14-6)9(11)12/h6-7H,2-5H2,1H3,(H,11,12)/t6-,7+/m0/s1

InChI-Schlüssel

MRZOBYXLLOJEQD-NKWVEPMBSA-N

Isomerische SMILES

COC(=O)CC[C@@H]1CC[C@@H](O1)C(=O)O

Kanonische SMILES

COC(=O)CCC1CCC(O1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.